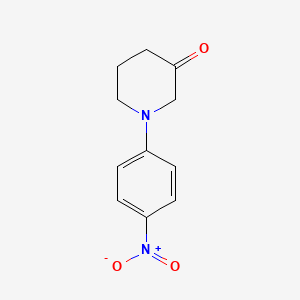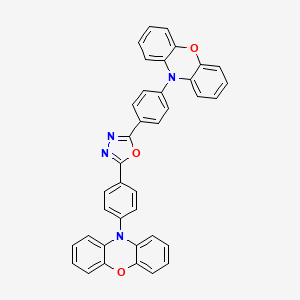
bis-PXZ-OXD
Overview
Description
“bis-PXZ-OXD” is a thermally activated delayed fluorescence (TADF) emitter. It contains 2,5-diphenyl-1,3,4-oxadiazole (OXD) as an electron acceptor and phenoxazine (PXZ) as an electron donor . This compound shows green emission .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,5-diphenyl-1,3,4-oxadiazole (OXD) and phenoxazine (PXZ) as the main components . The exact synthesis process is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of 2,5-diphenyl-1,3,4-oxadiazole (OXD) and phenoxazine (PXZ) moieties . The exact molecular structure is not provided in the available sources.
Chemical Reactions Analysis
“this compound” is used as an emitter in organic light-emitting diodes (OLEDs). It exhibits high photoluminescence quantum yields (PLQYs) when doped into a host material . The exact chemical reactions involved in these processes are not detailed in the available sources.
Physical And Chemical Properties Analysis
“this compound” shows green emission and has a high photoluminescence quantum yield (PLQY) of 87% when doped into a host material . The exact physical and chemical properties are not detailed in the available sources.
Scientific Research Applications
OLED Applications
One of the key applications of bis-PXZ-OXD is in the field of organic light-emitting diodes (OLEDs). Research by Chen et al. (2018) on thermally activated delayed fluorescence (TADF)-based OLEDs reveals that this compound, when combined with pyridine-3,5-dicarbonitrile (PCN), can significantly reduce efficiency roll-off at high luminance in OLEDs. This combination results in orange-red TADF emitters that exhibit impressive performance characteristics, such as a low singlet–triplet energy gap and effective reverse intersystem crossing, making them suitable for high-quality OLED displays (Chen et al., 2018).
Photocatalysis
This compound and related compounds have applications in the field of photocatalysis. For instance, Jin et al. (2017) discuss the use of bismuth-rich bismuth oxyhalides in photocatalysis, highlighting their suitability for environmental purification, solar fuel generation, and CO2 conversion (Jin et al., 2017). Similarly, Zhao et al. (2019) synthesized a bulky 1,3,4-oxadiazole-based compound for use in green TADF OLEDs, demonstrating its effectiveness in suppressing concentration quenching and excimer emission (Zhao et al., 2019).
Organic Photovoltaics
In the realm of organic photovoltaics, this compound and similar molecules play a crucial role. Higashihara et al. (2012) reported the synthesis and photovoltaic applications of new π-conjugated polymers containing thiophene and oxadiazole moieties, demonstrating their potential in enhancing the performance of polymer solar cells (Higashihara et al., 2012).
Water Oxidation Catalysis
This compound is also relevant in water oxidation catalysis. Ishizuka et al. (2016) synthesized a bis-hydroxo-bridged dinuclear Co(III)-pyridylmethylamine complex that demonstrated high efficiency in photocatalytic water oxidation, suggesting potential applications in energy conversion and storage (Ishizuka et al., 2016).
Electron Transport and Hole-Blocking in OLEDs
Wang et al. (2001) focused on the synthesis of new bis(1,3,4-oxadiazole) systems for use in OLEDs, emphasizing their role in enhancing device performance through improved electron transport and hole-blocking capabilities (Wang et al., 2001).
Mechanism of Action
Target of Action
The primary target of bis-PXZ-OXD is the organic light-emitting diode (OLED) technologies . The compound is a thermally activated delayed fluorescence (TADF) emitter, which contains 2,5-diphenyl-1,3,4-oxadiazole (OXD) as an electron acceptor and phenoxazine (PXZ) as an electron donor . These components play a crucial role in the functioning of OLEDs by facilitating the efficient injection and transport of negative charges (electrons) from the cathode
properties
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N4O3/c1-5-13-33-29(9-1)41(30-10-2-6-14-34(30)43-33)27-21-17-25(18-22-27)37-39-40-38(45-37)26-19-23-28(24-20-26)42-31-11-3-7-15-35(31)44-36-16-8-4-12-32(36)42/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCTLAMROUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)
![5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3103642.png)

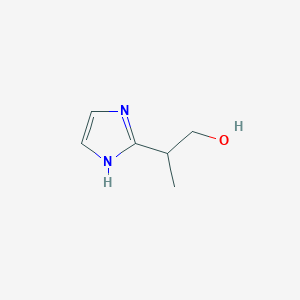
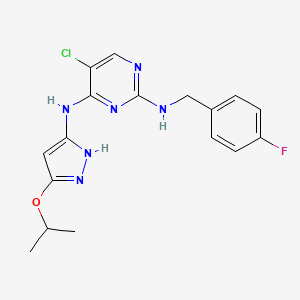
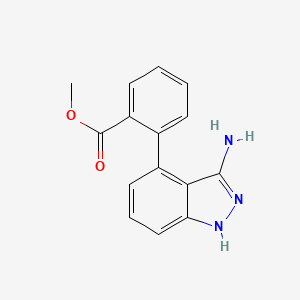
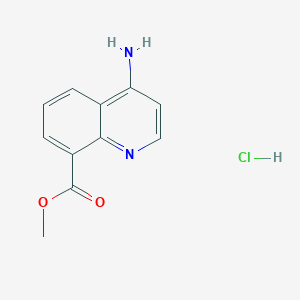

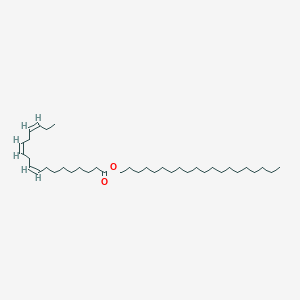
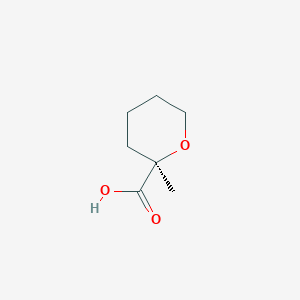
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
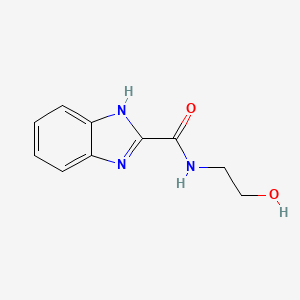
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
